molecular formula C18H18ClN3O B14871983 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide

Cat. No.: B14871983
M. Wt: 327.8 g/mol
InChI Key: FTBYVQFJHLESQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide involves several steps. One common method includes the hydrolysis of an azlactone precursor in an acidic medium, followed by treatment with o-phenylenediamine (OPDA) in situ . The Erlenmeyer-Plochl azlactone synthesis is often utilized for the synthesis of the azlactone from hippuric acid and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The compound’s molecular targets and pathways involved include enzymes critical for cell wall synthesis and DNA replication .

Comparison with Similar Compounds

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide

InChI

InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-5-3-4-6-15(14)21-17)22-18(23)12-7-9-13(19)10-8-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23)

InChI Key

FTBYVQFJHLESQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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